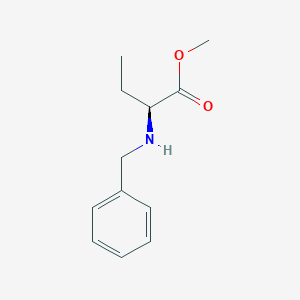

Methyl (S)-2-(benzylamino)butanoate

Description

Contextualizing its Significance in Modern Organic Synthesis

In modern organic synthesis, the demand for enantiomerically pure compounds is paramount, especially in the fields of medicinal chemistry and materials science. Compounds like Methyl (S)-2-(benzylamino)butanoate serve as versatile starting materials. The N-benzyl group is a common protecting group for amines because it is relatively easy to introduce and can be removed under various conditions, most commonly through catalytic hydrogenation.

The synthesis of such compounds can be achieved through several established methods. A primary route is the reductive amination of a keto-ester, specifically the reaction between methyl 2-oxobutanoate (B1229078) and benzylamine (B48309). This reaction typically involves the formation of an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation to yield the final secondary amine product. Another common approach involves the direct N-alkylation of the parent amino acid ester, (S)-2-aminobutanoic acid methyl ester, with benzyl (B1604629) bromide or a similar benzylating agent.

Role as a Chiral Building Block in Advanced Chemical Transformations

The primary value of this compound lies in its function as a chiral building block. Chiral building blocks are enantiomerically pure molecules that chemists incorporate into larger, more complex structures, ensuring the final product has the correct three-dimensional arrangement (stereochemistry). This is critical in drug development, where often only one enantiomer of a molecule exhibits the desired therapeutic effect while the other may be inactive or even harmful.

This compound provides a scaffold with a defined stereocenter. The ester and amine functionalities serve as handles for further chemical modification. For instance, the amine can be further alkylated or acylated, and the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. These transformations allow for the construction of more elaborate molecules, such as peptide mimics, specialized ligands for catalysis, or key fragments of larger bioactive natural products. The ethyl group at the chiral center also provides a specific steric and electronic profile that can be crucial for the biological activity or physical properties of the target molecule.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Methyl (R)-2-(benzylamino)butanoate | C₁₂H₁₇NO₂ | 207.27 | google.com |

| Methyl 2-(benzylamino)propanoate | C₁₁H₁₅NO₂ | 193.24 | nih.gov |

| Benzyl (2S)-3-methyl-2-(methylamino)butanoate | C₁₃H₁₉NO₂ | 221.29 | nih.gov |

| Methyl (2S)-2-(benzylamino)-4-(methoxycarbonylamino)butanoate | C₁₄H₂₀N₂O₄ | 280.32 | nih.gov |

Table 2: Synthetic Methods for Benzylated Amines

| Reaction Type | Reactants | Reagents/Catalysts | Product Type |

| Reductive Amination | Ketone/Aldehyde + Amine | NaBH₃CN, H₂/Pd, Au/TiO₂ | Secondary/Tertiary Amine |

| N-Alkylation | Primary/Secondary Amine | Alkyl Halide (e.g., Benzyl Bromide) | Secondary/Tertiary Amine |

| Double Reductive Amination | Dicarbonyl Compound + Amine | H₂, NaBH₃CN | Piperidine Derivatives |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-(benzylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-11(12(14)15-2)13-9-10-7-5-4-6-8-10/h4-8,11,13H,3,9H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXJALJQJXRIBP-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OC)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Enantioselective Access

Strategies for Enantioselective Synthesis

Enantioselective synthesis aims to produce a chiral molecule as a single enantiomer, bypassing the need for resolving a 1:1 mixture of enantiomers. This is often accomplished by using chiral catalysts or by temporarily attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of a reaction. numberanalytics.com

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to guide a subsequent reaction to proceed with high stereoselectivity. numberanalytics.com After the key stereocenter-forming step, the auxiliary is removed, having served its purpose of inducing asymmetry. sigmaaldrich.com

Evans oxazolidinones are a class of highly effective and widely used chiral auxiliaries for the asymmetric synthesis of α-amino acids. wikipedia.orgsigmaaldrich.com The synthesis of Methyl (S)-2-(benzylamino)butanoate via this method would typically involve a multi-step sequence.

First, a commercially available chiral oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, is acylated with butanoyl chloride to form the corresponding N-acyloxazolidinone. williams.edu This intermediate is then deprotonated using a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) to generate a rigid Z-enolate, which is stabilized by chelation to the lithium or sodium cation. The subsequent alkylation of this enolate with a benzylating agent, such as benzyl (B1604629) bromide, proceeds with high diastereoselectivity. The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, directing the incoming electrophile (the benzyl group) to the opposite, less-hindered face. williams.edu

Finally, the chiral auxiliary is cleaved from the product, typically through hydrolysis or alcoholysis. Treatment with magnesium methoxide (B1231860) in methanol (B129727), for example, would yield the desired this compound and recover the chiral auxiliary for potential reuse. sigmaaldrich.com The high degree of stereocontrol is a hallmark of this method.

Table 1: Representative Diastereoselective Benzylation using an Oxazolidinone Auxiliary

| Step | Reagents & Conditions | Product | Diastereomeric Excess (d.e.) |

| Acylation | (S)-4-benzyl-2-oxazolidinone, n-BuLi, Butanoyl Chloride | N-butanoyl-(S)-4-benzyl-2-oxazolidinone | N/A |

| Alkylation | 1. NaHMDS, THF, -78 °C; 2. Benzyl Bromide | N-( (S)-2-benzylbutanoyl)-(S)-4-benzyl-2-oxazolidinone | >95% |

| Cleavage | Mg(OMe)₂, Methanol | This compound | >95% (as enantiomeric excess) |

This table presents a hypothetical reaction pathway based on established literature procedures for similar transformations.

More recent advancements in asymmetric synthesis involve the use of transition metal catalysts with chiral ligands. These systems can function as "chiral catalysts" rather than stoichiometric chiral auxiliaries, offering a more atom-economical approach. Iron-based catalysts, in particular, are attractive due to iron's low cost and low toxicity. nature.com

In the context of synthesizing α-amino acid esters, an iron-catalyzed approach could involve the asymmetric amination of a suitable precursor. For instance, a strategy might employ an iron-catalyzed nitrene insertion into a C-H bond. nature.com While direct application to this compound is specific, the principle involves an iron complex with a chiral ligand creating a chiral environment around the metal center. This chiral pocket dictates the stereochemical outcome of the C-N bond formation, leading to an enantiomerically enriched product. acs.org Similar strategies have been effectively demonstrated using other metals, such as nickel, where a chiral Schiff base ligand complexes with Ni(II) to form a planar complex, which then directs the alkylation of a glycine (B1666218) or alanine (B10760859) Schiff base equivalent with high stereocontrol. nih.gov

Diastereoselective control is the fundamental principle underlying the success of chiral auxiliary-based methods. acs.orgnih.gov The creation of a temporary diastereomeric relationship allows for differentiation between two potential reaction pathways, one leading to the desired (S)-configuration and the other to the undesired (R)-configuration at the α-carbon.

In the case of the Evans oxazolidinone auxiliary, the stereocontrol arises from a combination of steric and conformational effects. williams.edu The formation of the Z-enolate is crucial, as it orients the substituents in a predictable manner. The bulky group on the auxiliary (e.g., a benzyl or isopropyl group) effectively blocks one face of the planar enolate. Consequently, the electrophile (benzyl bromide) can only approach from the less sterically encumbered face, resulting in the preferential formation of one diastereomer. The predictability and high fidelity of this stereodirecting effect make it a powerful and reliable strategy in asymmetric synthesis. wikipedia.orgwilliams.edu

Chiral Auxiliary Directed Approaches

Optical Resolution Techniques for Chiral Separation

When an enantioselective synthesis is not feasible or desired, a racemic mixture of the target compound can be produced and subsequently separated into its constituent enantiomers. This separation process is known as optical resolution.

One of the most established and industrially viable methods for optical resolution is the formation of diastereomeric salts. psu.edu This technique is applicable to racemic compounds that contain an acidic or basic functional group, such as the amine in Methyl 2-(benzylamino)butanoate.

The process involves treating the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. A common and inexpensive choice is tartaric acid, which is readily available in its naturally occurring L-(+)- or unnatural D-(-)-form. wpmucdn.comresearchgate.net

When racemic Methyl 2-(benzylamino)butanoate is treated with L-(+)-tartaric acid, two diastereomeric salts are formed:

(S)-Methyl 2-(benzylamino)butanoate • L-(+)-tartaric acid

(R)-Methyl 2-(benzylamino)butanoate • L-(+)-tartaric acid

Because these salts are diastereomers, they have different physical properties, most importantly, different solubilities in a given solvent. researchgate.net Through a process of fractional crystallization, the less soluble diastereomeric salt will preferentially crystallize out of the solution upon cooling or concentration. wpmucdn.com The choice of solvent is critical and can even reverse the order of crystallization. researchgate.net

Once the less soluble salt is isolated by filtration, it is treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically pure amine, this compound. The resolving agent can often be recovered and reused.

Table 2: Properties of Diastereomeric Salts for Resolution

| Diastereomeric Salt | Configuration | Expected Relative Solubility |

| Salt 1 | [(S)-amine]•[(+)-acid] | Less Soluble (in a suitable solvent) |

| Salt 2 | [(R)-amine]•[(+)-acid] | More Soluble (in a suitable solvent) |

This table illustrates the principle of differential solubility that enables separation. The actual solubilities are solvent-dependent.

Enzymatic Kinetic Resolution (as detailed in Section 2.1.1)

The stereochemical control and enantioselective synthesis of this compound can be effectively achieved through enzymatic kinetic resolution (EKR). This method leverages the stereoselectivity of enzymes, most notably lipases, to differentiate between the two enantiomers of a racemic mixture. In the context of producing the (S)-enantiomer, the enzyme selectively catalyzes a reaction on the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus enriched.

The most common approach for the kinetic resolution of racemic methyl 2-(benzylamino)butanoate is through enantioselective hydrolysis. In this process, a racemic mixture of the methyl ester is subjected to enzymatic hydrolysis in an aqueous medium. Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), have demonstrated exceptional efficiency and enantioselectivity for this type of transformation. nih.govnih.gov

The underlying principle of this kinetic resolution is the faster rate of hydrolysis of the (R)-enantiomer of methyl 2-(benzylamino)butanoate by the lipase. The enzyme's active site preferentially accommodates the (R)-ester, leading to its conversion into the corresponding (R)-2-(benzylamino)butanoic acid. Consequently, the unreacted ester becomes progressively enriched in the (S)-enantiomer. The reaction is typically allowed to proceed until approximately 50% conversion is reached, at which point the theoretical maximum yield of 50% for the (S)-ester with high enantiomeric excess can be achieved.

The enantioselectivity of these enzymatic reactions is often very high, with enantiomeric ratio (E) values frequently exceeding 200. nih.gov This high E value is indicative of a significant difference in the activation energies for the hydrolysis of the two enantiomers, resulting in the production of the (S)-ester with excellent enantiomeric purity. The separation of the resulting (S)-ester from the (R)-acid is straightforward due to their different chemical properties (ester vs. carboxylic acid), allowing for easy isolation of the desired product.

Several factors can influence the effectiveness of the enzymatic kinetic resolution, including the choice of enzyme, solvent system, temperature, and pH. While various lipases have been screened for the resolution of amino acid esters, CAL-B, often in its immobilized form (e.g., Novozym 435), consistently emerges as a superior biocatalyst for resolving N-protected amino acid esters due to its broad substrate specificity and high enantioselectivity. nih.govnih.gov The use of an aqueous-organic biphasic system can sometimes be employed to facilitate substrate solubility and product separation.

A representative summary of the enzymatic kinetic resolution of racemic methyl 2-(benzylamino)butanoate using Candida antarctica lipase B is presented in the following table, based on typical results reported for analogous N-protected amino acid esters. nih.govnih.gov

| Enzyme | Substrate | Reaction Type | Conversion (%) | Enantiomeric Excess of (S)-Ester (ee %) | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B (CAL-B) | Racemic Methyl 2-(benzylamino)butanoate | Hydrolysis | ~50 | >99 | >200 |

Reactivity and Mechanistic Investigations of Methyl S 2 Benzylamino Butanoate

Nucleophilic Reactivity of the Benzylamino Moiety

The benzylamino group in methyl (S)-2-(benzylamino)butanoate contains a nitrogen atom with a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to react with various electrophiles. The reactivity of this amino group is a central feature in its application in synthetic chemistry.

The nitrogen atom can readily participate in acylation reactions with agents like acid chlorides and anhydrides to form amides. orgoreview.comscielo.org.mx This reaction is often employed to "protect" the amino group, preventing it from engaging in undesired side reactions during a multi-step synthesis. orgoreview.com For instance, reaction with benzyl (B1604629) chloroformate yields an N-benzyloxycarbonyl derivative, a common protecting strategy in peptide synthesis. orgoreview.com Similarly, N-benzoylamino esters can be prepared from the corresponding amino ester and a benzoic acid derivative. scielo.org.mx

Furthermore, the benzylamino moiety can undergo alkylation reactions. However, the direct α-benzylation of N-unprotected amino acid esters can be challenging due to the strong nucleophilicity of the amino group and the relatively low acidity of the α-carbon. nih.gov Specialized catalytic systems, such as a ternary catalyst comprising a chiral aldehyde, a palladium species, and a Lewis acid, have been developed to achieve such transformations with good yields and stereoselectivities. nih.gov In these systems, the chiral aldehyde can reversibly react with the amino group to form an imine, which masks the amine's nucleophilicity and enhances the acidity of the α-proton, facilitating the desired carbon-carbon bond formation. nih.gov

The nucleophilicity of the amine also allows it to act as a nucleophile in aminolysis reactions of esters, although this is more relevant when considering the reactions of other esters with this compound rather than its intramolecular reactivity. nih.gov The reactivity of the amino group is fundamental to the diverse roles this compound and similar compounds play in the synthesis of more complex molecules.

A summary of representative nucleophilic reactions of the amino group is presented below.

| Reaction Type | Reagent | Product Type | Significance |

| Acylation | Acid Chloride/Anhydride | Amide | Protection of the amino group orgoreview.comscielo.org.mx |

| Carbamoylation | Benzyl Chloroformate | N-Benzyloxycarbonyl derivative | Amine protection in peptide synthesis orgoreview.com |

| Alkylation | Benzyl Alcohol Derivatives (with catalyst) | α-Benzyl amino acid derivative | Formation of unnatural amino acids nih.gov |

**4.2. Participation in Carbon-Carbon Bond Forming Reactions

This compound is a valuable precursor for the generation of enolates, which are key intermediates in a variety of carbon-carbon bond-forming reactions. The presence of the chiral center allows for its use in diastereoselective transformations.

Participation in Carbon-Carbon Bond Forming Reactions

Intermolecular Michael Addition Pathways

The enolate derived from this compound can act as a nucleophile in intermolecular Michael addition reactions. This conjugate addition to α,β-unsaturated carbonyl compounds is a powerful method for constructing new carbon-carbon bonds. The stereochemical outcome of these reactions is often influenced by the existing stereocenter in the amino acid ester, making it a useful chiral auxiliary.

In a typical sequence, deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. This enolate then adds to a Michael acceptor, such as an enone or an unsaturated ester. The approach of the electrophile to the enolate is directed by the stereocenter, leading to the preferential formation of one diastereomer over the other. The stereoselectivity of the addition is influenced by factors such as the nature of the base, the solvent, the reaction temperature, and the specific structure of the Michael acceptor.

For example, the addition of the lithium enolate of N-benzyl protected amino acid esters to α,β-unsaturated esters has been shown to proceed with high diastereoselectivity. The stereochemical outcome can often be rationalized by considering a Zimmerman-Traxler-type transition state, where the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the Michael acceptor. The substituents on the chiral enolate and the acceptor will preferentially occupy pseudo-equatorial positions to minimize steric hindrance, thus dictating the facial selectivity of the addition.

Mechanistic Studies of Stereoselective Transformations

The stereoselectivity observed in reactions involving this compound is a subject of mechanistic investigation. Understanding the factors that control the stereochemical outcome is crucial for the rational design of synthetic strategies.

In the context of the Michael additions discussed previously, the formation of a specific diastereomer is rationalized by invoking a chelated transition state model. For the lithium enolate, a six-membered ring transition state is often proposed. In this model, the lithium ion coordinates to the enolate oxygen and the carbonyl oxygen of the Michael acceptor. The stereochemistry of the newly formed stereocenters is determined by the facial selectivity of the enolate addition, which is in turn controlled by the minimization of steric interactions within this organized transition state assembly. The bulky benzylamino group and the ethyl group of the butanoate moiety play a key role in directing the approach of the electrophile.

Computational studies and detailed NMR spectroscopic analysis of intermediates can provide further insight into the precise geometry of these transition states. These studies help to refine the models and provide a more quantitative understanding of the energy differences between the diastereomeric transition states, which ultimately determine the observed stereoselectivity.

Beyond Michael additions, the stereodirecting influence of the (S)-2-(benzylamino)butanoate fragment is a general feature. For instance, in the catalytic asymmetric α-benzylation reactions mentioned earlier, a proposed mechanism involves the in situ formation of a chiral imine between the amino acid ester and a chiral aldehyde catalyst. This intermediate then coordinates to a palladium complex, and the subsequent nucleophilic attack is directed by the chiral environment created by the catalyst and the substrate's own stereocenter, leading to a high degree of enantioselectivity. nih.gov The interplay between the substrate's inherent chirality and the chirality of the catalyst is a key area of mechanistic investigation in modern asymmetric synthesis.

Advanced Applications in Organic Synthesis and Biochemistry

Utilization as a Reagent in Complex Molecule Synthesis

The strategic placement of the benzyl (B1604629) and methyl groups allows for selective reactions at either the N-terminus or C-terminus, making it a valuable starting material for multifunctional molecules.

Methyl (S)-2-(benzylamino)butanoate is itself a derivative of the proteinogenic amino acid L-threonine's metabolic breakdown product, (S)-2-aminobutanoic acid. The N-benzyl group serves as a protective moiety, preventing the amine from undergoing unwanted reactions, while the methyl ester protects the carboxylic acid. This dual protection allows for reactions at other parts of a larger molecule or for the planned, sequential deprotection and functionalization of the amino acid core.

Amino acid derivatives are frequently incorporated into bioactive compounds to enhance properties like biocompatibility or to serve as foundational scaffolds for building more complex molecules, such as heterocycles. scielo.org.mx For instance, the core structure of this compound can be used as a starting point, where subsequent steps could involve hydrolysis of the ester to the free acid or removal of the benzyl group to reveal the primary amine, thus generating new, custom amino acid derivatives for further synthesis.

In peptide synthesis, protecting groups are essential to control the formation of amide bonds between specific amino acids, preventing polymerization and side reactions. ucalgary.cabiosynth.com Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods, remains crucial for large-scale production. beilstein-journals.org

In this context, this compound can function as a key component. The methyl ester serves as a C-terminal protecting group, while the N-benzyl group protects the α-amino group. ucalgary.ca The N-benzyl group is notably stable and is typically removed under harsher conditions, such as catalytic hydrogenolysis (e.g., using H₂/Pd), which contrasts with more labile groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). ucalgary.cacreative-peptides.comresearchgate.net This differential stability is the cornerstone of many protection strategies. biosynth.comresearchgate.net

A typical synthetic sequence would involve the coupling of this N-benzylated amino ester with an N-protected amino acid (e.g., a Boc- or Fmoc-amino acid) that has been activated at its C-terminus. Following the formation of the dipeptide, selective removal of the temporary protecting group (Boc or Fmoc) from the new N-terminus would allow for the addition of the next amino acid in the sequence. beilstein-journals.org The robust N-benzyl group on the initial residue would remain intact until a later stage of the synthesis.

Amino acid esters are fundamental intermediates in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their prodrugs. mallakchemicals.comshreemlifesciences.com Specifically, β-amino acids and their derivatives are crucial structural motifs in numerous biologically active compounds, including pharmaceuticals. mdpi.comnih.gov Various methods exist for their synthesis, often starting from α,β-unsaturated esters or other precursors that can be modified to introduce the amine at the β-position. organic-chemistry.orgmdpi.com

While there is no direct documented evidence of this compound being an intermediate for β-agonist prodrugs, its structure as a chiral α-amino acid ester makes it a plausible precursor for related pharmaceutical building blocks. Synthetic strategies such as the Arndt-Eistert homologation or Mannich-type reactions can, in principle, convert α-amino acids into their β-amino acid counterparts. organic-chemistry.org The compound's ester and protected amine functionalities are common features in molecules designed as pharmaceutical intermediates. midas-pharma.comsanjaysshah.com

| Application Area | Role of this compound | Key Functional Groups Involved | Typical Subsequent Reactions |

|---|---|---|---|

| Amino Acid Derivative Synthesis | Protected, non-canonical amino acid building block. | N-Benzyl, Methyl Ester | Selective deprotection (hydrogenolysis or saponification) followed by further functionalization. |

| Solution-Phase Peptide Synthesis | N-terminally protected amino acid unit. | N-Benzyl (as protecting group) | Coupling with another protected amino acid, followed by chain elongation. ucalgary.cabeilstein-journals.org |

| Pharmaceutical Intermediates | Chiral scaffold for bioactive molecules. | Amino Ester Core | Homologation to β-amino acids or other structural modifications. organic-chemistry.org |

Synthesis and Utility of Functionalized Derivatives

The reactivity of the ester and amine groups in this compound allows for a wide range of chemical transformations, leading to diverse and functionalized derivatives.

Amino acids and their esters are common starting materials for the synthesis of nitrogen-containing heterocyclic compounds. scielo.org.mx A recent study has demonstrated that α-amino esters can undergo photochemical cyclization to form 3-azetidinones, which are four-membered N-heterocycles. chemrxiv.org This transformation proceeds via a Norrish-Yang cyclization pathway, where light activation promotes an intramolecular hydrogen atom transfer and subsequent radical coupling to form the ring structure. chemrxiv.org As a member of the α-amino ester class, this compound is a potential substrate for similar cyclization strategies to generate novel heterocyclic frameworks.

The two primary functional handles on this compound are the methyl ester and the N-benzyl protected secondary amine. Each can be selectively modified to yield a variety of useful derivatives.

Ester Group Modifications:

Hydrolysis: The methyl ester can be cleaved under basic conditions (saponification) to yield the corresponding carboxylic acid, (S)-2-(benzylamino)butanoic acid. This transformation is often a prerequisite for peptide coupling reactions where the residue must present a free carboxyl group for activation.

Reduction: The ester can be reduced to a primary alcohol using reagents like sodium borohydride (B1222165) or lithium aluminum hydride. google.com This would convert this compound into (S)-2-(benzylamino)butan-1-ol, a chiral amino alcohol.

Amidation: Direct reaction of the ester with an amine (aminolysis) can form an amide, yielding N-substituted (S)-2-(benzylamino)butanamides. acs.org

Amine Group Modifications:

Deprotection (Debenzylation): The benzyl group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). wikipedia.org This reaction is clean and efficient, yielding the primary amine Methyl (S)-2-aminobutanoate, which is a valuable intermediate for further peptide synthesis or other derivatizations.

N-Alkylation/Acylation: While the existing N-benzyl group provides protection, the secondary amine can, under certain conditions, be further alkylated or acylated, though this is less common when the benzyl group is intended as a protecting group. nih.govresearchgate.net

| Functional Group | Type of Reaction | Reagents/Conditions | Product Class | Citation |

|---|---|---|---|---|

| Methyl Ester | Hydrolysis (Saponification) | Aqueous base (e.g., LiOH, NaOH) | Carboxylic Acid | nih.gov |

| Reduction | Borohydride reducing agents (e.g., NaBH₄) | Amino Alcohol | google.com | |

| Amidation | Amine (R-NH₂) | Amide | acs.org | |

| N-Benzyl Amine | Deprotection (Hydrogenolysis) | H₂, Pd/C | Primary Amine | ucalgary.cawikipedia.org |

Green Chemistry Principles in the Synthesis of Methyl S 2 Benzylamino Butanoate

Solvent-Free Reaction Methodologies

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or neat, reaction conditions offer a significant step towards more sustainable chemical processes.

The primary synthesis route to Methyl (S)-2-(benzylamino)butanoate is the reductive amination of Methyl 2-ketobutanoate with benzylamine (B48309). Traditionally, this reaction is performed in organic solvents like methanol (B129727) or 1,2-dichloroethane (B1671644) (DCE) to facilitate the dissolution of reactants and control reaction temperature. organic-chemistry.org However, recent advancements have demonstrated the feasibility of conducting reductive aminations under solvent-free conditions. organic-chemistry.orgresearchgate.netresearchgate.net

In a solvent-free approach, the reactants, often in a liquid or molten state, are mixed directly with a reducing agent. For instance, sodium borohydride (B1222165) activated by an acidic solid support like boric acid or p-toluenesulfonic acid has been effectively used for the reductive amination of aldehydes and ketones without any solvent. organic-chemistry.org This approach not only eliminates solvent waste but can also lead to faster reaction rates due to higher reactant concentrations. The primary challenge lies in ensuring adequate mixing and heat transfer in the absence of a solvent, which can sometimes be addressed by mechanical grinding or using one of the reactants in excess to act as a liquid phase.

| Parameter | Conventional (Solvated) Reductive Amination | Solvent-Free Reductive Amination |

| Solvent | Methanol, Dichloroethane (DCE), etc. | None |

| Environmental Impact | VOC emissions, solvent waste generation | Significantly reduced waste and emissions |

| Process Simplicity | Requires solvent handling and removal steps | Simplified workup, no solvent recycling needed |

| Reaction Conditions | Room temperature to reflux | Often requires mechanical mixing or heating |

| Key Advantage | Good reactant solubility and heat control | High atom economy, minimal waste |

Energy-Efficient Synthesis Protocols (e.g., Microwave Irradiation)

Reducing energy consumption is another critical aspect of green chemical synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving this goal by dramatically accelerating reaction rates compared to conventional heating methods. mdpi.com

Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. This efficiency can reduce reaction times from hours to mere minutes. mdpi.comresearchgate.net In the context of synthesizing this compound via reductive amination, microwave assistance can be particularly beneficial. Studies on related reductive amination reactions have shown that microwave heating, often in combination with heterogeneous catalysts, can significantly shorten reaction times and improve yields under milder conditions (lower temperatures and pressures) than conventional methods. mdpi.comresearchgate.netnih.gov For example, a conventionally heated reductive amination that might take 13 hours can be completed in as little as 3 hours with microwave assistance. mdpi.com This rapid heating not only saves energy but also can minimize the formation of byproducts that may occur during prolonged heating.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours (e.g., 13 hours) mdpi.com | Minutes to a few hours (e.g., 3 hours) mdpi.com |

| Energy Input | High and prolonged | Lower and targeted |

| Heating Mechanism | Conduction and convection (slow, non-uniform) | Direct dielectric heating (rapid, uniform) |

| Yields | Often comparable | Often improved due to reduced side reactions |

| Key Advantage | Established and widely accessible | Drastic reduction in reaction time and energy use |

Atom Economy and Waste Reduction Strategies

Atom economy, a concept developed by Barry Trost, is a fundamental measure of the efficiency of a chemical reaction. primescholars.com It calculates the proportion of reactant atoms that are incorporated into the desired product, with the goal of maximizing this value to minimize waste. primescholars.comscranton.edu Addition and rearrangement reactions are ideal, with a 100% atom economy, while substitution and elimination reactions generate byproducts and thus have lower atom economies. youtube.com

The synthesis of this compound via direct reductive amination is an example of a relatively atom-economical process. The reaction combines Methyl 2-ketobutanoate, benzylamine, and a reducing agent.

Reaction: C₅H₈O₃ (Methyl 2-ketobutanoate) + C₇H₉N (Benzylamine) + [H] → C₁₂H₁₇NO₂ (Product) + H₂O

In this pathway, the main byproduct is water. When using a hydride source like sodium borohydride (NaBH₄), the boron salts are also formed as waste. However, catalytic hydrogenation, which uses molecular hydrogen (H₂), is a far superior method in terms of atom economy as the only byproduct is water. This approach aligns perfectly with green chemistry principles by ensuring that the vast majority of atoms from the starting materials become part of the final product, thus minimizing waste generation. researchgate.net

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Catalytic Reductive Amination | Methyl 2-ketobutanoate, Benzylamine, H₂ | This compound | H₂O | ~91.5% |

| Reductive Amination (NaBH₄) | Methyl 2-ketobutanoate, Benzylamine, NaBH₄ | This compound | H₂O, Borate salts | < 91.5% (Varies with workup) |

Calculation for Catalytic Reductive Amination:

MW of Desired Product (C₁₂H₁₇NO₂): 207.27 g/mol

MW of Reactants (C₅H₈O₃ + C₇H₉N + H₂): 116.12 + 107.15 + 2.02 = 225.29 g/mol

Atom Economy: (207.27 / 225.29) * 100 ≈ 91.5%

Integration of Biocatalysis for Sustainable Production

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly sustainable route for producing chiral compounds. nih.gov Enzymes operate under mild conditions (room temperature, neutral pH, and in aqueous media), are highly selective (chemo-, regio-, and stereoselective), and can significantly reduce the environmental impact associated with traditional chemical synthesis.

For the synthesis of this compound, two primary biocatalytic strategies are relevant:

Kinetic Resolution using Lipases: This method starts with a racemic mixture of Methyl 2-aminobutanoate. A lipase (B570770), such as Candida antarctica lipase B (CAL-B), can selectively acylate one enantiomer (e.g., the R-enantiomer) with an acyl donor, leaving the desired (S)-enantiomer unreacted. nih.govresearchgate.netresearchgate.net The unreacted (S)-amine can then be separated and subsequently benzylated. While effective, this method has a maximum theoretical yield of 50% for the desired enantiomer.

Asymmetric Synthesis using Transaminases (TAs): This is a more atom-economical approach. An engineered ω-transaminase can directly convert a prochiral ketone, Methyl 2-ketobutanoate, into the desired chiral amine, Methyl (S)-2-aminobutanoate, with very high enantiomeric excess. nih.govgoogle.com The amino group is supplied by an inexpensive amine donor like isopropylamine, which is converted to acetone (B3395972) as a byproduct. The resulting chiral amino ester can then be benzylated. This method avoids the 50% yield limitation of kinetic resolution and directly produces the desired stereoisomer.

| Biocatalytic Method | Enzyme Type | Starting Material | Reaction Type | Key Advantages |

| Kinetic Resolution | Lipase (e.g., CAL-B, Pseudomonas cepacia) nih.govpolimi.itnih.gov | Racemic Methyl 2-aminobutanoate | Enantioselective acylation | High enantioselectivity (>99% ee), mild conditions. |

| Asymmetric Synthesis | ω-Transaminase (engineered) nih.govgoogle.com | Methyl 2-ketobutanoate | Asymmetric amination | Theoretical 100% yield, high enantioselectivity, direct formation of the chiral center. |

The integration of these green chemistry principles—from eliminating solvents and reducing energy input to maximizing atom economy and employing biocatalysts—provides a robust framework for the sustainable industrial production of this compound and other valuable chiral amines.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

For Methyl (S)-2-(benzylamino)butanoate, ¹H NMR spectroscopy would be used to identify the different types of protons and their neighboring environments. The chemical shifts (δ) would confirm the presence of the benzyl (B1604629) group, the butanoate chain, and the methyl ester. Spin-spin coupling patterns would further help in assigning the protons to their specific positions within the molecule.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl).

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Related N-Benzylated Amine

| Compound | Nucleus | Chemical Shift (δ) ppm |

| N-benzylaniline rsc.org | ¹H NMR (in CDCl₃) | 7.44-7.32 (m, 5H), 7.22 (t, J = 8.0 Hz, 2H), 6.76 (t, J = 7.3 Hz, 1H), 6.68 (d, J = 8.0 Hz, 2H), 4.38 (s, 2H), 4.06 (s_br, 1H) |

| ¹³C NMR (in CDCl₃) | 148.2, 139.5 (C), 129.3, 128.6, 127.5, 127.2, 117.6, 112.9 (CH), 48.4 (CH₂) | |

| N-benzyl-4-methyl-aniline rsc.org | ¹H NMR (in CDCl₃) | 7.44-7.32 (m, 5H), 7.05 (d, J = 8.3 Hz, 2H), 6.69 (d, J = 8.3 Hz, 2H), 4.36 (s, 2H), 4.04 (s_br, 1H), 2.30 (s, 3H) |

| ¹³C NMR (in CDCl₃) | 145.8, 139.6 (C), 129.8, 128.6, 127.6, 127.2 (CH), 126.9 (C), 113.2 (CH), 48.8 (CH₂), 20.4 (CH₃) |

Note: This data is for illustrative purposes for the benzylamine (B48309) moiety and not for this compound itself.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like amino acid derivatives, as it typically produces intact molecular ions.

In the analysis of this compound, ESI-MS would be used to confirm the molecular weight of the compound (207.28 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to determine the elemental formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural information. For N-benzyloxycarbonyl amino acid esters, common fragmentation pathways include the loss of the benzyloxy radical and cleavages of the peptide-like bonds rsc.org. For the target molecule, characteristic fragments would likely include the benzyl cation (m/z 91) and fragments resulting from the loss of the methoxycarbonyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, providing a molecular "fingerprint."

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C=O bond of the ester, the C-O bond of the ester, and the C-H bonds of the aromatic and aliphatic portions of the molecule. For example, a study on N-benzoyl amino esters showed a characteristic ester carbonyl (CO₂R) peak around 1741 cm⁻¹ and an amide (CONH) peak around 1634 cm⁻¹ scielo.org.mx. While the target compound is a secondary amine and not an amide, a characteristic N-H stretching vibration would be expected.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300-3500 (moderate, sharp) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (ester) | 1735-1750 (strong) |

| C=C Stretch (aromatic) | 1450-1600 |

| C-O Stretch (ester) | 1000-1300 |

Note: These are general expected ranges and the exact peak positions can vary.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound. For this compound (C₁₂H₁₇NO₂), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to verify the purity and identity of the compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 12 | 144.132 | 69.53% |

| Hydrogen | H | 1.008 | 17 | 17.136 | 8.27% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.76% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.44% |

| Total | 207.273 | 100.00% |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, Flash Chromatography)

Chromatographic techniques are essential for the purification and analysis of chemical compounds.

Flash Chromatography is a rapid form of column chromatography used for the purification of reaction mixtures. In the synthesis of this compound, flash chromatography would be the primary method to isolate the desired product from starting materials, by-products, and other impurities. The choice of solvent system (eluent) is critical for achieving good separation.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. To separate the (S) and (R) enantiomers of Methyl 2-(benzylamino)butanoate, a chiral stationary phase (CSP) is required. These CSPs are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral molecules, including amino acid derivatives. The determination of enantiomeric excess is crucial in pharmaceutical research, where often only one enantiomer possesses the desired therapeutic activity.

A study on a related compound, methyl-2-benzoylamide-3-hydroxybutanoate, utilized a Chiralpak AY-H column to achieve baseline separation of its stereoisomers within 12 minutes, demonstrating the effectiveness of chiral HPLC in this context scielo.org.mx. The development of such a method for this compound would involve screening different chiral columns and mobile phase compositions to achieve optimal separation of the enantiomers.

Electrophoretic Techniques for Chiral Purity Assessment (e.g., Capillary Zone Electrophoresis)

Electrophoretic techniques separate molecules based on their charge-to-size ratio in an electric field. Capillary Zone Electrophoresis (CZE) offers high separation efficiency and is an alternative or complementary technique to HPLC for purity analysis.

For the chiral separation of amino acid derivatives, chiral selectors, such as cyclodextrins, can be added to the background electrolyte in CZE. These selectors form transient diastereomeric complexes with the enantiomers, which have different electrophoretic mobilities, allowing for their separation. While CZE is a powerful technique, its application for the chiral analysis of small molecules like this compound is less common than chiral HPLC but remains a viable option for assessing chiral purity.

Theoretical and Computational Studies of Methyl S 2 Benzylamino Butanoate

Molecular Modeling of Reactivity and Selectivity in Synthetic Pathways

Molecular modeling plays a crucial role in understanding the reactivity and selectivity observed in the synthesis of N-alkylated amino esters like Methyl (S)-2-(benzylamino)butanoate. A primary synthetic route to this compound is the N-alkylation of Methyl (S)-2-aminobutanoate, often achieved through reductive amination with benzaldehyde (B42025) or direct alkylation with a benzyl (B1604629) halide. Computational models can simulate these processes, providing a detailed picture of the energy landscape and the factors that favor the desired product.

One of the key applications of molecular modeling in this context is the study of reaction mechanisms. For instance, in the copper-catalyzed N-alkylation of amino derivatives with alcohols, a process analogous to the synthesis of this compound, Density Functional Theory (DFT) calculations have been instrumental. acs.orgfigshare.comresearchgate.net These studies reveal a multi-step process typically involving:

Catalyst Activation: The initial step often requires the activation of the pre-catalyst.

Alcohol Oxidation: The catalyst facilitates the oxidation of the alcohol (e.g., benzyl alcohol) to the corresponding aldehyde (benzaldehyde).

Imine Formation: The aldehyde then condenses with the amine (Methyl (S)-2-aminobutanoate) to form an imine intermediate.

Imine Reduction: The catalyst, often in the form of a hydride complex, reduces the imine to the final N-alkylated product.

The selectivity of the reaction, a critical aspect when dealing with functionalized molecules like amino esters, can also be probed. For example, in direct N-alkylation of α-amino acid esters using alcohols catalyzed by ruthenium complexes, experimental observations highlight potential side reactions such as transesterification and dialkylation. d-nb.infonih.gov Molecular modeling can help to understand the energy barriers associated with these competing pathways compared to the desired mono-alkylation, guiding the optimization of reaction conditions to enhance selectivity.

The nature of the substrate itself, specifically the presence of the ester group in Methyl (S)-2-aminobutanoate, influences reactivity. The absence of a free carboxylic acid moiety, as found in the parent amino acid, can affect the rates of both imine formation and reduction. d-nb.infonih.gov Computational studies can quantify these electronic and steric effects, providing a rational basis for the observed differences in reactivity between amino acids and their corresponding esters in N-alkylation reactions.

Computational Approaches for Reaction Pathway Analysis and Transition State Elucidation

A deeper understanding of a chemical reaction requires a thorough analysis of its potential energy surface, including the characterization of all intermediates and, crucially, the transition states that connect them. Computational chemistry provides the tools to map these reaction pathways and elucidate the structures and energies of fleeting transition states.

For the synthesis of this compound via reductive amination, a key step is the reduction of the intermediate imine. DFT calculations have been employed to compare different mechanistic pathways for this reduction. For instance, in the Cu-catalyzed N-alkylation, an outer-sphere hydrogen transfer in a stepwise manner has been identified as the most favorable pathway for both the initial alcohol oxidation and the final imine reduction. acs.orgfigshare.comresearchgate.net

The turnover-determining state of the entire catalytic cycle can also be identified using computational models like the energetic span model. In the aforementioned Cu-catalyzed system, the turnover frequency-determining transition state (TDTS) was found to be the hydride transfer for the imine reduction. acs.orgfigshare.comresearchgate.net This kind of insight is invaluable as it pinpoints the kinetic bottleneck of the reaction, which is the primary target for catalyst improvement and optimization of reaction conditions.

The table below presents calculated relative Gibbs free energies for a model Cu-catalyzed N-alkylation reaction, illustrating the energy landscape of the catalytic cycle.

| Species/Transition State | Description | Relative Gibbs Free Energy (kcal/mol) |

| INT1 | Active Catalyst + Benzyl Alcohol + Amine | 0.0 |

| TS1 | Transition State for Alcohol Oxidation | +25.8 |

| INT2 | Copper Hydride + Benzaldehyde + Amine | +18.7 |

| INT3 | Imine + Water + Copper Hydride | +22.1 |

| TS2 | Transition State for Imine Reduction | +26.2 (TDTS) |

| INT4 | Product Complex | -25.4 |

| Data derived from a model system for Cu(OAc)₂-catalyzed N-alkylation of amino derivatives with primary alcohols. The values are illustrative of the energy changes along the reaction coordinate. acs.orgresearchgate.net |

Furthermore, computational analysis can shed light on the role of solvents and additives. DFT studies on reductive amination using sodium triacetoxyborohydride (B8407120) (STAB) have shown that the choice of solvent can significantly impact the geometry of the transition states, while the presence of a Lewis acid has a more pronounced effect on the reaction energetics. acs.org Such analyses are crucial for developing a comprehensive understanding of the reaction pathway and for rationally selecting the optimal reaction conditions.

Quantum Chemical Calculations in Stereoselectivity Prediction and Rationalization

Preserving or controlling the stereochemistry at the α-carbon is paramount in the synthesis of chiral amino acid derivatives like this compound. Quantum chemical calculations are a powerful tool for predicting and rationalizing the stereochemical outcome of asymmetric reactions.

Many modern synthetic methods for N-alkylation of amino esters are designed to be stereoretentive. d-nb.infonih.gov However, racemization can be a competing process, especially under harsh reaction conditions. Quantum chemical calculations can model the potential pathways leading to racemization, such as enolization of the ester, and compare their energy barriers to that of the desired stereoretentive pathway.

In more advanced asymmetric syntheses, where a new stereocenter is created or influenced by a chiral catalyst, quantum chemical calculations are indispensable. For example, in the catalytic asymmetric Tsuji-Trost α-benzylation of N-unprotected amino acid esters, DFT calculations have been used to explain the origin of stereoselectivity. researchgate.net These calculations typically involve modeling the transition states for the formation of both possible stereoisomers. The calculated energy difference between these diastereomeric transition states can then be used to predict the enantiomeric or diastereomeric excess of the reaction, which can be compared with experimental results.

A study on a Pd/Cu co-catalyzed enantio- and diastereodivergent benzylic substitution reaction revealed that the stereochemical outcome is determined during the nucleophilic attack on a key η³-oxybenzyl-Pd intermediate. researchgate.net By modeling the different modes of attack, the calculations could rationalize why a particular combination of catalyst and ligand leads to a specific stereoisomer.

The table below illustrates how computational data can be used to predict stereoselectivity in a hypothetical asymmetric reaction.

| Transition State | Corresponding Product Stereoisomer | Calculated Relative Free Energy (kcal/mol) | Predicted Major/Minor Product |

| TS-(S) | (S)-product | 0.0 | Major |

| TS-(R) | (R)-product | +2.1 | Minor |

| This is a hypothetical example. The energy difference between the transition states leading to the (S) and (R) products determines the enantiomeric ratio. A difference of ~1.4 kcal/mol corresponds to an enantiomeric ratio of approximately 90:10 at room temperature. |

These computational models often take into account non-covalent interactions, such as hydrogen bonds and steric clashes, between the substrate, the catalyst, and the reagents in the transition state. These subtle interactions are often the key to high stereoselectivity, and their visualization and quantification through quantum chemical calculations provide a clear rationale for the observed experimental outcomes. The ability to predict stereoselectivity not only deepens our fundamental understanding of reaction mechanisms but also accelerates the discovery and development of new asymmetric synthetic methods. rsc.org

Q & A

What are the established synthetic routes for Methyl (S)-2-(benzylamino)butanoate, and how is stereochemical integrity maintained during synthesis?

Methodological Answer:

The compound is synthesized via N-heterocyclic carbene (NHC)-catalyzed transformations, as described in a multi-step procedure involving benzylamine protection, esterification, and deprotection. Key steps include:

- Step B(I): Formation of this compound (262) with benzyl alcohol as a byproduct, carried forward without purification .

- Step B(II): Boc-protection to yield Methyl (S)-2-[benzyl(tert-butoxycarbonyl)amino]butanoate (263), isolated via column chromatography (9:1 hexanes/EtOAc) despite minor impurities .

Stereochemical control is achieved using chiral catalysts or enantiomerically pure starting materials. Characterization relies on chiral HPLC and NMR to confirm enantiomeric excess (>98% ee) .

Which physicochemical properties of this compound are critical for its reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

Key properties include:

- LogP (1.09): Influences solubility in organic solvents, favoring reactions in non-polar media .

- Polar Surface Area (PSA, 38.33 Ų): Impacts hydrogen bonding potential, affecting interactions with catalysts or substrates .

- Melting Point (66–67°C): Guides purification via recrystallization to remove low-melting impurities .

These parameters dictate solvent selection (e.g., EtOAc for polar intermediates) and reaction temperatures (<70°C to avoid decomposition) .

How can researchers minimize impurities during the synthesis of this compound, particularly residual benzyl alcohol?

Advanced Methodological Answer:

Impurities like benzyl alcohol (from Step B(I)) are addressed through:

- In-situ derivatization: Converting benzyl alcohol to volatile esters (e.g., acetate) via acetyl chloride treatment, enabling removal under reduced pressure .

- Optimized chromatography: Using gradient elution (hexanes → EtOAc) with silica gel columns to separate non-polar byproducts. Monitoring via TLC (Rf = 0.15 in 10% EtOAc/hexanes) ensures purity .

- Crystallization: Exploiting the compound’s melting point (66–67°C) for recrystallization in hexanes/EtOAC mixtures .

What role does this compound play in stereoselective synthesis of complex natural products?

Advanced Methodological Answer:

The compound serves as a chiral building block in palladium-catalyzed allylic alkylations, enabling stereocontrolled construction of peptidomimetics. For example, it is incorporated into glycopeptide analogues (e.g., callipeltin A derivatives) via:

- Allylic substitution: Pd(0)-mediated coupling with allylic carbonates, retaining >95% ee through steric hindrance from the benzyl group .

- Solid-phase peptide synthesis (SPPS): Used to introduce non-proteinogenic amino acids, with orthogonal protection (Boc) for sequential deprotection .

What analytical techniques are recommended for assessing the enantiomeric purity of this compound?

Advanced Methodological Answer:

- Chiral HPLC: Utilize a Chiralpak AD-H column with hexanes/isopropanol (90:10) at 1.0 mL/min; retention time differences >2 min confirm enantiomers .

- NMR with chiral shift reagents: Eu(hfc) induces distinct splitting in NMR signals for (R)- and (S)-isomers .

- Polarimetry: Specific rotation ([α] = -15.2°) compared to literature values validates optical purity .

How can isotopic labeling (e.g., deuterium) be applied to this compound for metabolic tracing studies?

Advanced Methodological Answer:

- Deuterated benzylamine precursors: Substitute benzylamine-d in Step B(I) to synthesize deuterated analogs (e.g., CD-CH-NH- derivatives) .

- LC-MS/MS quantification: Monitor deuterated metabolites using MRM transitions (e.g., m/z 236 → 152 for d-labeled species) with a Q-TOF mass spectrometer .

What strategies mitigate hygroscopicity and improve the storage stability of this compound?

Methodological Answer:

- Desiccant storage: Keep under argon with 3Å molecular sieves to prevent hydrolysis of the ester group .

- Lyophilization: For long-term stability, lyophilize as a hydrochloride salt (prepared via HCl/EtO treatment) .

- Low-temperature storage: Maintain at -20°C in amber vials to reduce thermal degradation and photolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.